molecular formula C8H7BO3 B610099 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde CAS No. 1195621-75-0

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde

Cat. No.: B610099
CAS No.: 1195621-75-0
M. Wt: 161.951
InChI Key: YIPWTYBOCAQUHT-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde is a chemical compound that belongs to the class of oxaboroles Oxaboroles are heterocyclic compounds containing boron, oxygen, and carbon atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde typically involves the formation of the oxaborole ring followed by the introduction of the aldehyde group at the 7th position. One common method involves the cyclization of a suitable precursor containing boronic acid and hydroxyl groups under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkyl or acyl derivatives.

Scientific Research Applications

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The boron atom in the oxaborole ring can form stable complexes with diols and other nucleophilic groups, which is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
  • 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid

Uniqueness

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7th position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural difference can lead to variations in its interaction with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPWTYBOCAQUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195621-75-0
Record name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carbaldehyde
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